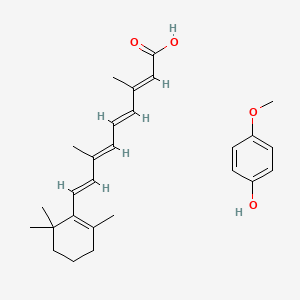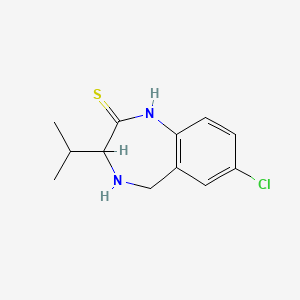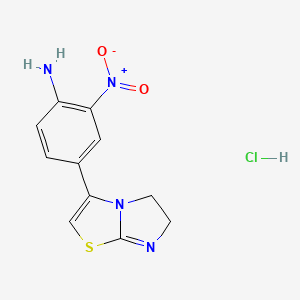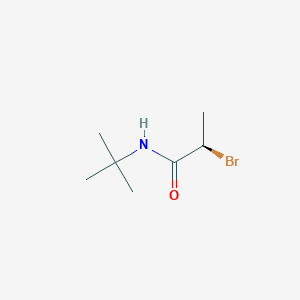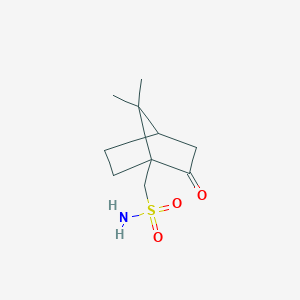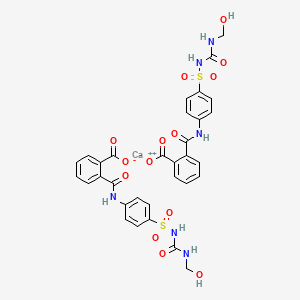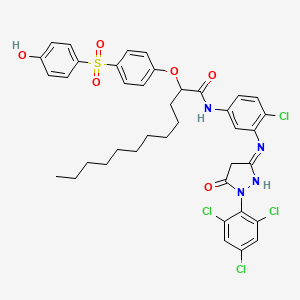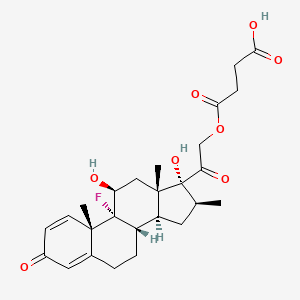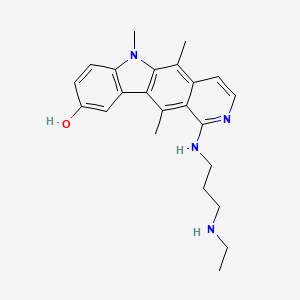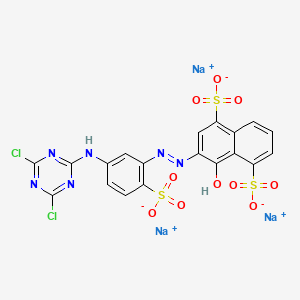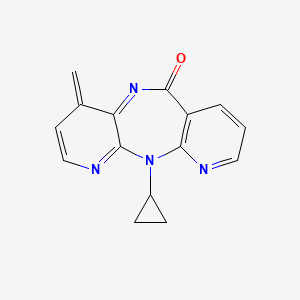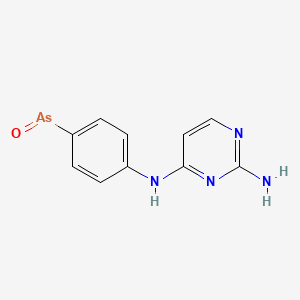
Pyrimidine, 2-amino-4-(p-arsenosoanilino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-amino-4-(p-arsenosoanilino)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its substitution at the 2 and 4 positions, where an amino group and a p-arsenosoanilino group are attached, respectively. The presence of the arsenic-containing group makes it a compound of interest in various fields, including medicinal chemistry and toxicology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(p-arsenosoanilino)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Arsenosoanilino Substitution: The p-arsenosoanilino group can be introduced through a coupling reaction between the amino group and an arsenic-containing aniline derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Biginelli reaction and large-scale coupling reactions with arsenic-containing reagents. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsenic moiety, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states, affecting the compound’s reactivity and toxicity.
Substitution: The amino and arsenosoanilino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic group can lead to arsenic trioxide, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 2-amino-4-(p-arsenosoanilino)pyrimidine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The arsenic moiety can interact with thiol groups in proteins, affecting their function and providing insights into enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as an anticancer agent. The arsenic group can induce apoptosis in cancer cells, making it a candidate for drug development. its toxicity also poses challenges that need to be addressed.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic compounds.
作用機序
The mechanism of action of 2-amino-4-(p-arsenosoanilino)pyrimidine involves its interaction with biological molecules, particularly proteins. The arsenic moiety can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest, as it provides a potential pathway for anticancer therapy.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Lacks the arsenic-containing group, making it less toxic but also less effective in certain applications.
4-Amino-2-(p-arsenosoanilino)pyrimidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
2,4-Diaminopyrimidine: Contains two amino groups, making it more reactive in nucleophilic substitution reactions.
Uniqueness
The uniqueness of 2-amino-4-(p-arsenosoanilino)pyrimidine lies in its combination of an amino group and an arsenic-containing group. This combination provides a balance of reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with biological molecules through the arsenic moiety sets it apart from other pyrimidine derivatives, offering unique opportunities for drug development and biochemical studies.
特性
CAS番号 |
116532-41-3 |
|---|---|
分子式 |
C10H9AsN4O |
分子量 |
276.13 g/mol |
IUPAC名 |
4-N-(4-arsorosophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9AsN4O/c12-10-13-6-5-9(15-10)14-8-3-1-7(11-16)2-4-8/h1-6H,(H3,12,13,14,15) |
InChIキー |
OJAYDAKRSLYBDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)N)[As]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


